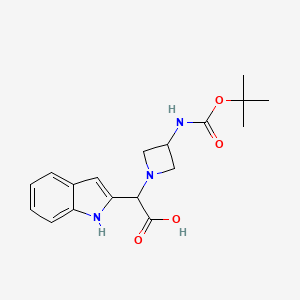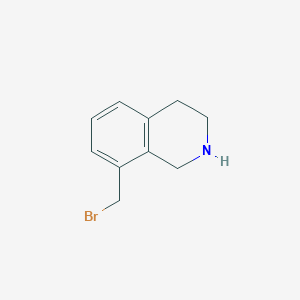![molecular formula C12H8N2O2 B12976658 Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde is a heterocyclic compound that features a fused ring system combining a pyridine ring and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde typically involves the cyclization of 2-chloro-3-nitropyridines with o-aminophenols. This reaction is base-mediated and involves a sequential nucleophilic substitution of the chlorine atom and the nitro group. The reaction conditions often include heating the reactants in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include using continuous flow reactors to ensure consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and phenols can be used in substitution reactions.
Major Products
Oxidation: Pyrido[4,3-b][1,4]benzoxazine-10-carboxylic acid.
Reduction: Pyrido[4,3-b][1,4]benzoxazine-10-amine.
Substitution: Various substituted pyrido[4,3-b][1,4]benzoxazines depending on the nucleophile used.
Scientific Research Applications
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Explored for its use in the development of organic electroluminescent and phosphorescent materials.
Mechanism of Action
The mechanism of action of pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-b][1,4]benzoxazines: These compounds have a similar fused ring system but differ in the position of the nitrogen atom in the pyridine ring.
Pyrido[3,2-b][1,4]benzothiazines: These compounds contain a sulfur atom instead of an oxygen atom in the benzoxazine ring and exhibit different pharmacological activities.
Uniqueness
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-8-14-9-3-1-2-4-11(9)16-12-5-6-13-7-10(12)14/h1-8H |
InChI Key |
TZCMEJKTBIEJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(O2)C=CN=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)

![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)





![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)

![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)

